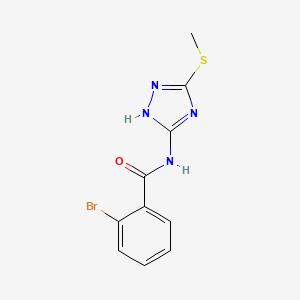

2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide is a synthetic benzamide derivative incorporating a 1,2,4-triazole ring substituted with a methylthio group and a brominated aromatic moiety. Such compounds are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties due to the synergistic effects of the triazole ring (providing hydrogen-bonding capacity) and halogenated aromatic systems (enhancing lipophilicity and target binding) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:

Formation of the 1,2,4-triazole ring: This can be achieved by reacting appropriate precursors under conditions that favor the formation of the triazole ring.

Introduction of the methylthio group: The methylthio group can be introduced via nucleophilic substitution reactions.

Bromination of the benzamide: The bromine atom is introduced at the 2-position of the benzamide ring using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the benzamide moiety.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity :

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 2-bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide showed efficacy against various bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Properties :

Triazole compounds have been investigated for their anticancer activities. For instance, derivatives similar to this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. In vitro studies revealed promising results in reducing the viability of cancer cells .

Agricultural Applications

Fungicidal Properties :

The compound's structural similarity to known fungicides suggests potential applications in agriculture. Research findings indicate that triazole-based compounds can inhibit fungal growth effectively. Field trials have shown that formulations containing this compound can reduce the incidence of fungal diseases in crops .

Materials Science Applications

Polymer Chemistry :

The incorporation of triazole units into polymer matrices has been explored for enhancing material properties. The compound can be used as a building block in synthesizing novel polymers with improved thermal stability and mechanical strength. Research has highlighted its role in developing smart materials with responsive properties .

Mechanism of Action

The mechanism of action of 2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole ring and the bromine atom play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide and related derivatives:

Key Observations:

Halogenation Effects: Bromine substitution (as in the target compound and 6j) enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs like Compound 1 .

Triazole vs.

Functional Group Impact : The methylthio group (S-CH3) in the target compound may confer metabolic stability over thione (C=S) or hydroxyl groups in analogs, which are prone to oxidation or conjugation .

Biological Activity

2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a bromine atom and a methylthio group contributes to its unique properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound.

-

In Vitro Studies :

- The compound has been tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Preliminary results indicate that it exhibits significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

- A study reported that derivatives with similar structures showed promising results against multiple cancer types, suggesting that modifications to the triazole moiety can enhance activity .

-

Mechanism of Action :

- The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound may interact with targets such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are crucial in cancer cell signaling .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Substitution at the benzamide nitrogen | Enhances binding affinity and selectivity towards cancer cell targets |

| Variation in halogen substituents | Alters lipophilicity and cellular uptake |

| Presence of methylthio group | Contributes to increased potency against specific cancer cell lines |

Case Studies

Several case studies provide insight into the efficacy of triazole derivatives:

- Case Study 1 : A derivative similar to this compound was evaluated in a clinical setting for its ability to induce apoptosis in cancer cells. Results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent .

- Case Study 2 : In another study focusing on structural analogs, compounds with modifications at the triazole ring demonstrated enhanced cytotoxicity against breast cancer cells (MCF7), indicating that specific structural features are critical for maximizing therapeutic effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-N-(5-(methylthio)-1H-1,2,4-triazol-3-yl)benzamide?

The synthesis typically involves coupling a brominated benzoyl chloride derivative with a 5-(methylthio)-1H-1,2,4-triazol-3-amine. A method analogous to involves reacting 5-chlorothiazol-2-amine with benzoyl chloride in pyridine, followed by purification via chromatography and recrystallization . For triazole-containing analogs, highlights the use of brominated intermediates (e.g., 5-bromo-2-methoxybenzoic acid) activated with SOCl₂, followed by amide bond formation in dichloromethane with pyridine as a base . Adjust stoichiometry and reaction time based on TLC monitoring to optimize yield.

Q. How should researchers characterize this compound using spectroscopic methods?

- NMR : Use ¹H and ¹³C NMR (400 MHz, CDCl₃ or DMSO-d₆) to confirm aromatic protons (δ 7.0–8.5 ppm) and methylthio groups (δ 2.5–3.0 ppm). Triazole NH protons typically appear as broad singlets (δ 10–12 ppm) .

- IR : Look for amide C=O stretches (~1650 cm⁻¹) and triazole C=N vibrations (~1550 cm⁻¹) .

- MS : ESI-MS or HRMS can confirm molecular weight, with isotopic peaks for bromine (M and M+2) .

Q. What crystallization strategies are effective for structural confirmation?

Slow evaporation from methanol or methanol/water mixtures (as in ) often yields suitable crystals. X-ray diffraction using SHELXL ( ) resolves hydrogen-bonding patterns, such as N–H⋯N interactions stabilizing the triazole-benzamide core . Centrosymmetric dimers observed in related compounds (e.g., ) suggest similar packing for this derivative .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for brominated benzamides?

Discrepancies in unit cell parameters or bond lengths may arise from halogen bonding or solvent inclusion. Use high-resolution data (≤0.8 Å) and refine with SHELXL, applying restraints for disordered bromine atoms. Compare with structurally similar compounds (e.g., , which reports C–Br bond lengths of ~1.89 Å) . For ambiguous electron density, conduct DFT calculations to validate geometric constraints.

Q. What strategies optimize synthetic yield in the presence of competing substituents?

- Protecting Groups : Temporarily protect the triazole NH with a Boc group during benzoylation to prevent side reactions .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the triazole amine. demonstrates improved yields with ethyl acetate/petroleum ether recrystallization .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation, as shown in for bromo-trifluoromethyl benzamides .

Q. How to evaluate bioactivity against endoplasmic reticulum (ER) stress targets?

Design assays measuring IRE1α inhibition, as triazole-benzamide derivatives (e.g., ) suppress XBP1 splicing. Use HeLa cells treated with thapsigargin to induce ER stress, then quantify XBP1s RNA via qRT-PCR and phosphorylated IRE1 via Western blot . Compare IC₅₀ values with positive controls (e.g., STF-083010) and validate cytotoxicity with MTT assays.

Q. What computational methods predict binding interactions with biological targets?

Perform molecular docking (AutoDock Vina) using the triazole-benzamide scaffold and target proteins (e.g., IRE1α or bacterial PFOR enzymes). Prioritize hydrogen bonds between the amide carbonyl and catalytic residues (e.g., Lys907 in IRE1α). MD simulations (GROMACS) assess stability of binding poses over 100 ns trajectories .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on antibacterial vs. antioxidant activity for benzamide-triazole derivatives?

notes benzamides exhibit antibacterial activity but lack antioxidant effects, while other studies suggest antioxidant potential. To reconcile, test the compound in parallel assays:

Properties

CAS No. |

90667-15-5 |

|---|---|

Molecular Formula |

C10H9BrN4OS |

Molecular Weight |

313.18 g/mol |

IUPAC Name |

2-bromo-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide |

InChI |

InChI=1S/C10H9BrN4OS/c1-17-10-13-9(14-15-10)12-8(16)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15,16) |

InChI Key |

UCDUHAURQVKFJE-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NNC(=N1)NC(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.